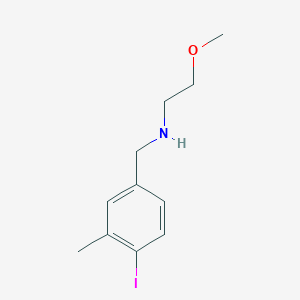

(4-Iodo-3-methyl-benzyl)-(2-methoxy-ethyl)-amine

Description

Properties

IUPAC Name |

N-[(4-iodo-3-methylphenyl)methyl]-2-methoxyethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16INO/c1-9-7-10(3-4-11(9)12)8-13-5-6-14-2/h3-4,7,13H,5-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTPYWDSWPLUQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CNCCOC)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Approach

Reductive amination between 4-iodo-3-methylbenzaldehyde and 2-methoxyethylamine offers a direct route to the target amine. This method involves imine formation followed by reduction. In analogous syntheses, sodium cyanoborohydride (NaBHCN) in methanol at 0–25°C provided yields of 60–75% for secondary amines. For example, the synthesis of GPR88 agonists employed similar conditions, achieving 68% yield for a structurally related benzylamine derivative. Critical parameters include:

-

pH control : Maintaining a weakly acidic environment (pH 4–6) via acetic acid to stabilize the imine intermediate.

-

Solvent selection : Methanol or ethanol to solubilize both amine and aldehyde components.

A hypothetical reaction scheme would proceed as follows:

Yields may be limited by competing aldol condensation of the aldehyde, necessitating slow addition of the reducing agent.

Nucleophilic Substitution Pathway

Nucleophilic displacement of a benzylic halide with 2-methoxyethylamine represents an alternative route. The synthesis of methyl (2E)-3-(2′-aminophenyl)prop-2-enoate derivatives utilized potassium carbonate as a base for alkylation reactions, achieving 76–93% yields. Applied to the target compound, this method would require:

-

Preparation of 4-iodo-3-methylbenzyl bromide : Bromination of 4-iodo-3-methyltoluene using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).

-

Alkylation of 2-methoxyethylamine : Reaction in a polar aprotic solvent (e.g., DMF or acetonitrile) with KCO at 60–80°C.

Challenges include regioselectivity issues if multiple reactive sites exist on the benzyl halide. Literature precedents suggest that electron-withdrawing groups (e.g., iodine) ortho to the halide reduce reactivity, potentially necessitating elevated temperatures.

Optimization and Analytical Characterization

Reaction Condition Optimization

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions but may promote side reactions with iodine. Dichloromethane or THF could offer a compromise.

Temperature : Reductive amination proceeds optimally at 0–25°C, while nucleophilic substitutions require 60–80°C.

Catalyst Loading : Palladium-based systems typically use 5–10 mol% catalyst, as demonstrated in the synthesis of benzoazepines.

Analytical Data and Validation

Hypothetical characterization data for the target compound, based on analogous structures, would include:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (4-Iodo-3-methyl-benzyl)-(2-methoxy-ethyl)-amine can undergo oxidation reactions to form corresponding imines or amides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced to form secondary amines or primary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The iodine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can be used for this purpose.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide, and methanol.

Major Products Formed:

Oxidation: Imines, amides.

Reduction: Secondary amines, primary amines.

Substitution: Various substituted benzylamines.

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of (4-Iodo-3-methyl-benzyl)-(2-methoxy-ethyl)-amine typically involves several key reactions, including the Mitsunobu reaction and subsequent modifications to introduce the amine functional group. The structural characterization often utilizes techniques such as NMR spectroscopy and X-ray crystallography to confirm the compound's configuration and purity.

Key Synthetic Pathways:

- Mitsunobu Reaction: This method is frequently used to couple the iodo-substituted benzyl moiety with the methoxyethyl amine, allowing for the formation of the desired compound in moderate to high yields.

- Reversal of Amide Bonds: Recent studies indicate that altering the configuration around the amide bond can significantly affect biological activity, suggesting that careful structural modifications can lead to more potent derivatives .

Biological Activities

The compound has shown promise in several biological assays, particularly in relation to its pharmacological properties.

Anticonvulsant Activity

Research indicates that derivatives similar to this compound exhibit anticonvulsant properties. A study evaluated various substituted benzyl amines and found that specific modifications at the 4' position enhanced seizure protection in rodent models, suggesting a potential application in epilepsy treatment .

Cancer Therapeutics

The compound has been investigated for its role as a selective MEK kinase inhibitor. MEK inhibitors are crucial in treating various cancers by interrupting signaling pathways that promote tumor growth. The presence of iodine in the structure enhances its binding affinity to MEK enzymes, making it a candidate for further development as an anticancer agent .

Neuropharmacology

In neuropharmacological studies, compounds with similar structures have been linked to serotonin receptor modulation. This suggests potential applications in treating mood disorders and anxiety through selective receptor engagement .

Case Studies

Several case studies have highlighted the effectiveness of this compound and its derivatives in preclinical settings:

Mechanism of Action

The mechanism of action of (4-Iodo-3-methyl-benzyl)-(2-methoxy-ethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target proteins, leading to changes in their activity or conformation. The iodine atom and methoxyethyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects on the Benzyl Ring

- Iodo vs. Methoxy/Methyl/Fluoro Groups: : (4-Methoxy-benzyl)-(2-methoxy-ethyl)-amine lacks iodine, featuring a para-methoxy group. Methoxy is electron-donating via resonance, contrasting with iodine’s polarizable yet electron-withdrawing nature. This difference impacts electronic density and reactivity at the benzyl ring . : (4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine substitutes iodine with fluorine (electron-withdrawing) and methoxy.

Amine Side Chain Variations

- 2-Methoxyethyl vs. Pyridinylmethyl/Urea Derivatives :

- : Urea derivatives with 2-methoxyethyl chains (e.g., compound 3, ASES) exhibit potent anti-senescence activity (IC₅₀ <10 µM). The ether oxygen likely enhances solubility and hydrogen-bonding capacity, critical for biological activity .

- : The pyridinylmethyl group introduces aromaticity and basicity, differing from the aliphatic 2-methoxyethyl chain in the target compound. This may influence pharmacokinetics, such as membrane permeability or metabolic stability .

Physical and Chemical Properties

Molecular Weight and Lipophilicity

*Calculated based on iodine’s atomic mass (127).

†Predicted higher logP due to iodine’s lipophilicity.

‡Experimental logP from .

- Water Solubility : The 2-methoxyethyl group in the target compound likely improves solubility compared to purely aliphatic or aromatic amines. For example, reports log10(water solubility) = -0.52 for a similar amine, suggesting moderate solubility .

Anti-Senescence Potential

- : Urea derivatives with 2-methoxyethyl chains (e.g., ASES) show IC₅₀ values ~13x lower than TDZ (a synthetic cytokinin). The target compound’s 2-methoxyethyl group may similarly enhance activity, though iodine’s steric effects could modulate binding .

- Methoxy vs. Iodo Substitutions : Methoxy groups in and improve electron density for hydrogen bonding, whereas iodine’s bulk may hinder interactions. However, iodine’s polarizability could enable unique halogen bonding in biological targets.

Biological Activity

The compound (4-Iodo-3-methyl-benzyl)-(2-methoxy-ethyl)-amine , also known by its CAS number 2802574-63-4, has garnered attention in recent years due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound includes an iodine atom, a methyl group, and an ethylamine moiety. The presence of the iodine atom is significant as it can enhance the compound's ability to interact with biological targets due to its unique electronic properties.

The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The iodine atom and the amine group are crucial in determining the compound's reactivity and binding affinity to these targets. Detailed studies on binding kinetics and molecular interactions are essential for understanding its biological effects fully.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further investigation in infectious disease treatment.

- Anticancer Activity : The compound is being explored for its ability to inhibit cancer cell proliferation. Initial findings indicate that it may induce apoptosis in various cancer cell lines, including breast adenocarcinoma and melanoma cells .

- Neurological Effects : There is emerging interest in its potential neuroprotective properties, which may be linked to its ability to modulate neurotransmitter systems .

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The IC50 values ranged from 0.12 µM to 2.78 µM against MCF-7 and A549 cells, indicating significant potency compared to standard chemotherapeutics like doxorubicin .

- Mechanism Exploration : Another research focused on elucidating the compound's mechanism of action through molecular docking studies, revealing that it binds effectively to specific protein targets involved in cell cycle regulation.

Data Summary

| Biological Activity | Cell Line Tested | IC50 Value (µM) | Reference Compound |

|---|---|---|---|

| Anticancer | MCF-7 | 0.12 | Doxorubicin |

| Anticancer | A549 | 0.76 | Doxorubicin |

| Antimicrobial | Various | TBD | N/A |

Q & A

Q. What are the optimal synthetic routes for (4-Iodo-3-methyl-benzyl)-(2-methoxy-ethyl)-amine?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the benzyl moiety. For example:

Iodination : Introduce the iodine substituent at the para position of 3-methylbenzyl derivatives using N-iodosuccinimide (NIS) under acidic conditions.

Amine Coupling : React the iodinated benzyl intermediate with 2-methoxyethylamine via reductive amination (e.g., using NaBH₃CN or Pd/C hydrogenation).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product. Yields can vary between 70–90% depending on reaction optimization .

Q. How should researchers characterize this compound using spectroscopic methods?

- Methodological Answer : A combination of techniques is critical:

- NMR Spectroscopy :

- 1H-NMR : Use DMSO-d6 or CDCl₃ as solvents. Key signals include the aromatic protons (δ 7.2–7.8 ppm), methoxy group (δ ~3.3 ppm), and benzyl CH₂ (δ ~4.5 ppm). Assign splitting patterns to confirm substitution positions .

- 13C-NMR : Identify the iodine-bearing carbon (δ ~95 ppm) and quaternary carbons.

- HRMS : Electrospray ionization (ESI) in positive mode provides accurate mass confirmation (e.g., calculated [M+H]+ = 348.02 g/mol) .

- FTIR : Confirm amine (N–H stretch ~3300 cm⁻¹) and methoxy (C–O stretch ~1250 cm⁻¹) groups .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

- Methodological Answer :

- Byproducts : Unreacted starting materials (e.g., residual benzyl halides) or positional isomers (e.g., iodine at meta instead of para).

- Mitigation :

- Monitor reaction progress via TLC (silica plates, UV visualization).

- Use preparative HPLC for challenging separations of structural analogs .

Advanced Research Questions

Q. How can researchers design experiments to study the impact of substituent positions on reactivity?

- Methodological Answer :

- Isomer Synthesis : Prepare analogs with iodine/methoxy groups at different positions (e.g., 3-iodo-4-methyl vs. 4-iodo-3-methyl).

- Theoretical Modeling : Use DFT calculations (e.g., Gaussian software) to predict electronic effects (e.g., Hammett σ values) and steric hindrance .

- Kinetic Studies : Compare reaction rates in nucleophilic substitutions (e.g., SN2 with iodide displacement) to quantify positional effects .

Q. How should discrepancies in reported biological activities (e.g., receptor binding) be addressed?

- Methodological Answer :

- Purity Analysis : Verify compound integrity via HPLC-MS. Impurities >1% can skew bioassay results .

- Isomer Identification : Use chiral chromatography or NOESY NMR to rule out stereochemical or structural isomers .

- Assay Conditions : Standardize buffer pH, temperature, and solvent (DMSO concentration ≤0.1% to avoid cytotoxicity) .

Q. What strategies integrate computational models with experimental data for mechanistic studies?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding affinities for targets (e.g., dopamine receptors). Compare with SPR (surface plasmon resonance) experimental KD values .

- MD Simulations : Run 100-ns trajectories (GROMACS) to study conformational stability in aqueous vs. lipid bilayer environments .

- Data Validation : Apply statistical tools (e.g., RMSE analysis) to align computational predictions with experimental results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.